7-Bromo-4-(4-fluorophenyl)-chromen-2-one

Description

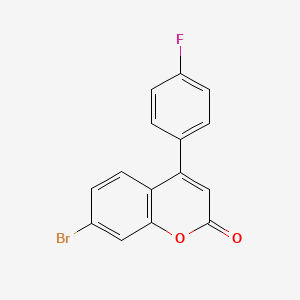

7-Bromo-4-(4-fluorophenyl)-chromen-2-one is a substituted coumarin derivative characterized by a chromen-2-one (coumarin) backbone with a bromine atom at position 7 and a 4-fluorophenyl group at position 2. Coumarins are aromatic heterocyclic compounds with a fused benzene and α-pyrone ring system, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

For example, 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one was synthesized by cyclizing chalcones using DMSO/I₂, with yields influenced by substituent positions .

Propriétés

Formule moléculaire |

C15H8BrFO2 |

|---|---|

Poids moléculaire |

319.12 g/mol |

Nom IUPAC |

7-bromo-4-(4-fluorophenyl)chromen-2-one |

InChI |

InChI=1S/C15H8BrFO2/c16-10-3-6-12-13(8-15(18)19-14(12)7-10)9-1-4-11(17)5-2-9/h1-8H |

Clé InChI |

ZKWLHGNHXGMLCV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)Br)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 7-Bromo-4-(4-fluorophenyl)-chromen-2-one with structurally related coumarin and benzofuran derivatives:

Key Observations:

- This is consistent with studies on meso-4-fluorophenyl-substituted porphyrins, where steric repulsion leads to nonplanar geometries .

- Electronic Effects: Bromine at C7 enhances electrophilicity, which may improve binding to biological targets (e.g., enzymes or DNA). Fluorine at the para position of the phenyl group increases electron-withdrawing effects, modulating reactivity .

- Biological Activity: Fluorinated chromones (e.g., 2-(4-bromo-2-fluorophenyl)-4H-chromen-4-one) exhibit notable antimicrobial activity, suggesting the target compound may share similar properties .

Crystallographic and Conformational Analysis

- Isostructural studies of 4-(4-fluorophenyl)-thiazole derivatives revealed planar molecular geometries except for one fluorophenyl group oriented perpendicularly, highlighting conformational flexibility in aryl-substituted heterocycles . This aligns with the steric distortion observed in the target compound’s 4-fluorophenyl group .

Méthodes De Préparation

Bromination of Chromenone Precursors

Bromination is critical for introducing the halogen at the seventh position of the chromenone scaffold. Diisobutylaluminum hydride (DIBAL-H)-mediated reductions of 7-bromo-4H-chromen-4-one derivatives are widely employed, with yields ranging from 51.7% to 78% depending on reaction conditions. For example:

| Yield | Temperature | Solvent System | Catalyst | Key Observations |

|---|---|---|---|---|

| 78% | -78°C | THF/Heptane | DIBAL-H | High selectivity for brominated product |

| 69% | -80°C | THF/Toluene | DIBAL-H | Reduced side reactions due to inert atmosphere |

| 51.7% | -78°C | THF | DIBAL-H | Lower yield attributed to shorter reaction time |

These protocols emphasize the necessity of cryogenic temperatures (-78°C to -80°C) and anhydrous solvents to prevent premature quenching of DIBAL-H. Post-reaction workup typically involves silica gel quenching, sodium hydroxide washes, and flash chromatography for purification.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via cross-coupling reactions or chalcone cyclization.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling between bromochromenones and 4-fluorophenylboronic acid is a cornerstone method. A representative protocol involves:

-

Catalyst : Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

-

Base : Sodium carbonate decahydrate

-

Solvent : Toluene:ethanol:water (4:1:1)

This method’s efficiency is limited by the steric hindrance of the chromenone core, necessitating extended reaction times (24–48 hours) at 80°C.

Chalcone Cyclization

An alternative route involves iodine-catalyzed cyclization of chalcone intermediates. For example:

-

Condensation of 2-hydroxyacetophenone with 4-fluorobenzaldehyde forms a chalcone.

-

Iodine-mediated cyclization in dimethyl sulfoxide (DMSO) at reflux yields the fluorophenyl-substituted chromenone.

Cyclization and Ring-Closure Mechanisms

Knoevenagel Condensation

Knoevenagel condensation between 5-bromo-2-hydroxybenzaldehyde and triethyl phosphonoacetate generates phosphorylated coumarin intermediates, which are subsequently functionalized. Key parameters:

-

Catalyst : Piperidine

-

Solvent : Ethanol

-

Yield : 70–75%

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel with dichloromethane or ethyl acetate/hexane gradients is standard. Purity exceeding 95% is routinely achieved, as confirmed by HPLC and LC-MS.

Spectroscopic Validation

-

¹H NMR : Aromatic protons appear as distinct doublets (δ 7.6–7.7 ppm for H-5 and H-6; δ 7.2–7.3 ppm for fluorophenyl protons).

-

¹³C NMR : Carbonyl resonance at δ 160–165 ppm confirms lactone formation.

Comparative Analysis of Methodologies

The chalcone route offers cost advantages, whereas DIBAL-H reduction ensures higher regioselectivity.

Industrial and Research Applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-4-(4-fluorophenyl)-chromen-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of chalcone precursors. For example, substituted hydroxyacetophenones can react with halogenated aldehydes (e.g., 4-bromo-2-fluorobenzaldehyde) under acidic or basic conditions. Cyclization agents like DMSO/I₂ or DMSO/CuCl₂ are critical for forming the chromen-2-one core . Optimizing solvent (DMF, DMSO) and base (K₂CO₃) concentrations can improve yields. Reaction temperature (80–120°C) and time (6–24 hours) must be calibrated to minimize side products like chlorinated derivatives .

Q. How is the structure of this compound validated spectroscopically?

- Methodological Answer : Confirmatory techniques include:

- ¹H/¹³C NMR : Peaks for the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and chromen-2-one carbonyl (δ ~175–180 ppm in ¹³C).

- Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular weight (C₁₅H₉BrFO₂, ~321.1 g/mol).

- IR Spectroscopy : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and C-Br (~550–600 cm⁻¹) .

Q. What are the primary biological activities reported for chromen-2-one derivatives?

- Methodological Answer : Chromen-2-ones exhibit antimicrobial and anticancer properties. For example:

- Antimicrobial : Substituted derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .

- Anticancer : QSAR models predict activity against breast cancer (MCF-7) by inhibiting Polo-like kinases (Plk1) through hydrogen bonding and hydrophobic interactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or Mercury is essential. Key steps:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 173 K) reduces thermal motion artifacts .

- Refinement : Use anisotropic displacement parameters for heavy atoms (Br, F). SHELXL’s constraints handle disorder in aromatic rings .

- Validation : Check R factors (<0.05), bond angles (±2° from ideal), and torsional angles using tools like PLATON .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use Genetic Function Algorithm (GFA) to correlate substituent effects (e.g., electron-withdrawing Br/F) with IC₅₀ values. Prioritize models with R² > 0.9 and Q² > 0.85 .

- Molecular Docking : Target receptors like Plk1 (PDB: 2OWB). Ligands with fluorophenyl groups show enhanced binding affinity (-9.5 to -11.2 kcal/mol) due to π-π stacking in hydrophobic pockets .

- ADMET Prediction : Use SwissADME to verify Lipinski compliance (logP <5, H-bond donors <5) and low hepatotoxicity .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?

- Methodological Answer :

- Dynamic Effects : NMR may average rapid conformational changes (e.g., ring puckering), while X-ray captures static structures.

- Solvent vs. Solid-State Differences : Compare DMSO-d₆ (NMR) and crystal packing (X-ray). Hydrogen bonding in crystals can alter torsion angles .

- Validation : Cross-check with DFT calculations (e.g., Gaussian) to simulate NMR shifts from X-ray coordinates .

Methodological Challenges & Innovations

Q. What are the limitations of green synthesis approaches for halogenated chromen-2-ones?

- Methodological Answer : Traditional methods rely on hazardous solvents (DMF) and stoichiometric halogens. Emerging strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.